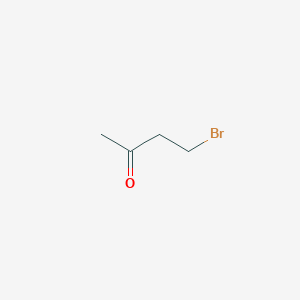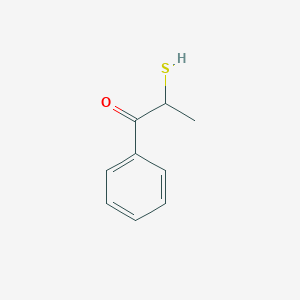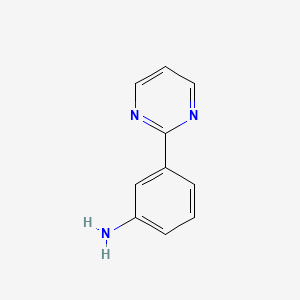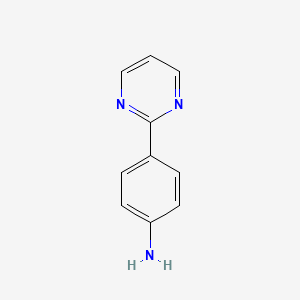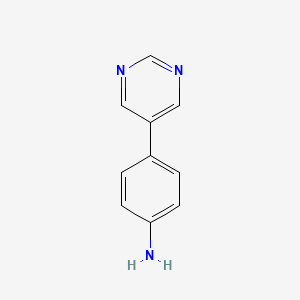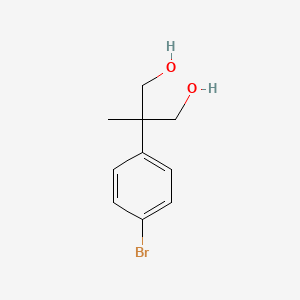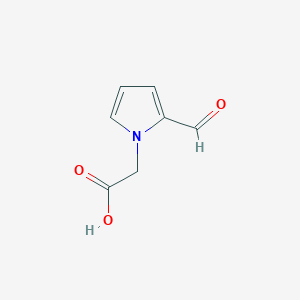
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide, also known as BPA, is a compound of nitrogen, carbon, and hydrogen atoms. It is a white crystalline solid that is soluble in water and various organic solvents. BPA has a molecular weight of 202.3 g/mol and a melting point of 92-94°C. BPA has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of drugs, as a biochemical and physiological effector, and for laboratory experiments.
Scientific Research Applications
Antitumor Activity
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide derivatives have been evaluated for their antitumor activities. A study by Wu et al. (2017) synthesized and assessed the antiproliferative activity of such compounds against human cervical cancer and lung cancer cell lines. They found that specific compounds showed potent activity, with one compound inducing cell apoptosis and G1-phase arrest in cell division (Wu et al., 2017).
Acetylcholinesterase Inhibition
Compounds derived from this compound have been studied for their ability to inhibit acetylcholinesterase. Yurttaş et al. (2013) synthesized derivatives and found that some compounds exhibited significant inhibition, with one derivative showing higher activity than the standard drug donepezil (Yurttaş et al., 2013).
Antimicrobial and Anthelmintic Activity
Khan et al. (2019) synthesized this compound derivatives and evaluated their antibacterial, antifungal, and anthelmintic activity. They found that some compounds displayed significant biological activities, with potential applications in latent fingerprint analysis as well (Khan et al., 2019).
Memory Enhancement
Li Ming-zhu (2008) investigated the synthesis and effects of a piperazin-1-yl acetamide derivative on memory enhancement in mice. The compound showed promising results in improving memory ability (Li Ming-zhu, 2008).
Atypical Antipsychotic Agents
Sekhar et al. (2008) focused on the synthesis of this compound derivatives as novel atypical antipsychotic agents. Their studies indicated that the synthesized compounds did not exhibit catalepsy, a side effect commonly associated with traditional antipsychotics (Sekhar et al., 2008).
Synthesis Process
Guillaume et al. (2003) described a practical process for synthesizing this compound, providing insights into the efficient production of these compounds (Guillaume et al., 2003).
COX-2 Inhibitors
Raghavendra et al. (2012) synthesized this compound analogs as COX-2 inhibitors. These compounds were evaluated for anti-inflammatory activity and showed promising results, with molecular docking studies confirming their mechanism of action (Raghavendra et al., 2012).
properties
IUPAC Name |
N-butan-2-yl-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-9(2)12-10(14)8-13-6-4-11-5-7-13/h9,11H,3-8H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYYAPDSZMMRDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534916 |
Source


|
| Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89433-48-7 |
Source


|
| Record name | N-(1-Methylpropyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)
![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)

